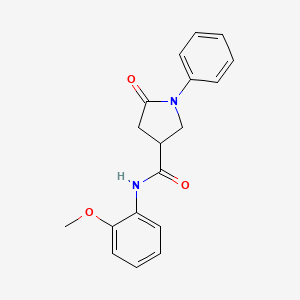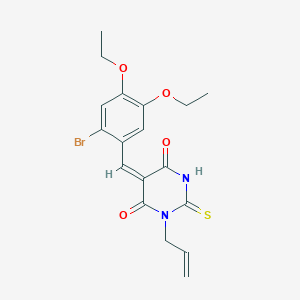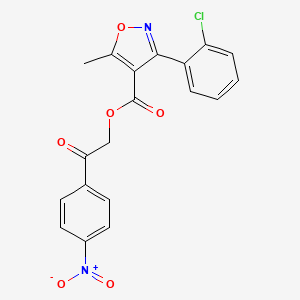![molecular formula C16H17F2NO B5216778 2-[benzyl(2,6-difluorobenzyl)amino]ethanol](/img/structure/B5216778.png)
2-[benzyl(2,6-difluorobenzyl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Benzyl(2,6-difluorobenzyl)amino]ethanol, also known as BDF, is a chemical compound that has been extensively studied for its potential use in scientific research. BDF is a benzyl alcohol derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用机制
The mechanism of action of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol is not fully understood, but it is believed to involve the modulation of GABA(A) receptors. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol has been shown to increase the activity of GABA(A) receptors, which are responsible for inhibiting the activity of neurons in the brain. This increased activity may contribute to the anxiolytic and anticonvulsant effects of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol.
Biochemical and Physiological Effects
2-[benzyl(2,6-difluorobenzyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects, including the modulation of GABA(A) receptors, the inhibition of dopamine uptake, and the activation of protein kinase C. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol has also been shown to have antioxidant properties and to protect against oxidative stress. These effects make 2-[benzyl(2,6-difluorobenzyl)amino]ethanol a valuable tool for researchers studying the mechanisms of neurological disorders and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-[benzyl(2,6-difluorobenzyl)amino]ethanol in lab experiments is its ability to modulate GABA(A) receptors, which are involved in a variety of neurological processes. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol is also relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers. However, one limitation of using 2-[benzyl(2,6-difluorobenzyl)amino]ethanol is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 2-[benzyl(2,6-difluorobenzyl)amino]ethanol. One area of interest is its potential use as a treatment for neurological disorders, such as Parkinson's disease and epilepsy. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol may also have applications in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and diabetes. Further research is needed to fully understand the mechanisms of action of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol and its potential therapeutic applications.
Conclusion
In conclusion, 2-[benzyl(2,6-difluorobenzyl)amino]ethanol is a valuable tool for researchers studying the mechanisms of neurological disorders and oxidative stress-related diseases. Its ability to modulate GABA(A) receptors and its antioxidant properties make it a promising candidate for the treatment of a variety of diseases. Further research is needed to fully understand the mechanisms of action of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol and its potential therapeutic applications.
合成方法
The synthesis of 2-[benzyl(2,6-difluorobenzyl)amino]ethanol involves a multi-step process that starts with the reaction of benzylamine with 2,6-difluorobenzaldehyde. The resulting intermediate is then reacted with epichlorohydrin to form the final product, 2-[benzyl(2,6-difluorobenzyl)amino]ethanol. The overall yield of this synthesis method is around 40%, making it a relatively efficient process.
科学研究应用
2-[benzyl(2,6-difluorobenzyl)amino]ethanol has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a modulator of GABA(A) receptors, and as a potential treatment for Parkinson's disease. 2-[benzyl(2,6-difluorobenzyl)amino]ethanol has also been shown to have anticonvulsant and anxiolytic effects, making it a promising candidate for the treatment of neurological disorders.
属性
IUPAC Name |
2-[benzyl-[(2,6-difluorophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c17-15-7-4-8-16(18)14(15)12-19(9-10-20)11-13-5-2-1-3-6-13/h1-8,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJSYDWVBQGJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(2,6-difluorobenzyl)amino]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)
![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)
![N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5216712.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)

![2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl methanesulfonate](/img/structure/B5216740.png)
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)
![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)



![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)